1-Cyclopropyl-1H-pyrazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-7-8(4-6)5-1-2-5/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLFJWGZNWRJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304933 | |
| Record name | 1H-Pyrazol-4-ol, 1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881329-88-9 | |
| Record name | 1H-Pyrazol-4-ol, 1-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881329-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-ol, 1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1h Pyrazol 4 Ol
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and while it is generally less reactive towards electrophiles than benzene (B151609), it can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents. In 1-Cyclopropyl-1H-pyrazol-4-ol, the hydroxyl group at the C-4 position is a strongly activating, ortho-, para-directing group. However, since the C-4 position is already substituted, electrophilic attack is directed towards the C-5 position, which is adjacent to the hydroxyl group and activated by it. The N-1 cyclopropyl (B3062369) group, being a weak activating group, also influences the electron density of the ring.
Typical electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur at the C-5 position. For instance, bromination using N-bromosuccinimide (NBS) would likely yield 5-bromo-1-cyclopropyl-1H-pyrazol-4-ol. Similarly, nitration with a mixture of nitric and sulfuric acid is anticipated to introduce a nitro group at the C-5 position. scribd.com The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, can be employed to introduce a formyl group at the C-5 position, yielding 5-formyl-1-cyclopropyl-1H-pyrazol-4-ol. nih.govmdpi.com The general mechanism for these substitutions involves the attack of the electron-rich pyrazole ring on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-1-cyclopropyl-1H-pyrazol-4-ol |
| Nitration | HNO₃ / H₂SO₄ | 1-Cyclopropyl-5-nitro-1H-pyrazol-4-ol |
| Sulfonation | Fuming H₂SO₄ | 1-Cyclopropyl-4-hydroxy-1H-pyrazole-5-sulfonic acid |
| Vilsmeier-Haack | POCl₃, DMF | 1-Cyclopropyl-4-hydroxy-1H-pyrazole-5-carbaldehyde |
Reactions Involving the Hydroxyl Functionality at C-4
The hydroxyl group at the C-4 position behaves similarly to a phenolic hydroxyl group, rendering it susceptible to a variety of transformations.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of this compound can be readily alkylated to form ethers or acylated to form esters. O-alkylation is typically achieved under basic conditions, for example, using Williamson ether synthesis. The hydroxyl group is first deprotonated with a base like sodium hydride to form a more nucleophilic alkoxide, which then reacts with an alkyl halide to yield the corresponding 4-alkoxy-1-cyclopropyl-1H-pyrazole.
O-acylation can be accomplished by reacting the pyrazolol with an acyl chloride or an acid anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This results in the formation of 4-acyloxy-1-cyclopropyl-1H-pyrazole derivatives.
Oxidation and Reduction Pathways
The 4-hydroxypyrazole moiety is generally stable to reduction under standard conditions, such as catalytic hydrogenation, which would typically reduce other functional groups without affecting the aromatic pyrazole core.
Oxidation of 4-hydroxypyrazoles can be more complex. While the pyrazole ring itself is relatively resistant to oxidation, the presence of the activating hydroxyl group can make it susceptible to oxidative degradation under harsh conditions. In biological systems, the oxidation of pyrazole to 4-hydroxypyrazole is catalyzed by cytochrome P-450 enzymes. nih.govnih.gov The oxidation of 4-hydroxypyrazole itself may lead to the formation of reactive intermediates or ring-opened products. The specific oxidation products of this compound have not been extensively detailed in the literature, but potent oxidants could potentially lead to the formation of pyrazole-4,5-diones or other degraded structures.
Transformations and Stability of the N-1 Cyclopropyl Group
The N-1 cyclopropyl group is generally stable under many reaction conditions. The cyclopropyl ring possesses significant ring strain (approximately 27.5 kcal/mol), which can be a driving force for ring-opening reactions under certain catalytic conditions. rsc.org
Recent studies have shown that the N-cyclopropyl group can undergo transformations in the presence of transition metal catalysts. For example, palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones has been reported to yield pyrazoles through a process involving β-carbon elimination from the cyclopropane (B1198618) ring. rsc.org This process generates a conjugated azine intermediate that subsequently undergoes cycloisomerization. While this specific reaction is not on this compound itself, it highlights a potential pathway for the transformation of the N-cyclopropyl group, suggesting that it may not be entirely inert, particularly in the context of organometallic catalysis.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The hydroxyl group at C-4 can be converted into a triflate (OTf) or a nonaflate group, which are excellent leaving groups for metal-catalyzed cross-coupling reactions. This transformation allows for the functionalization of the C-4 position of the pyrazole ring.
Suzuki-Miyaura Coupling: A 4-triflyloxy- or 4-halo-1-cyclopropyl-1H-pyrazole can be coupled with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) to form 4-aryl- or 4-vinyl-1-cyclopropyl-1H-pyrazoles. A documented example includes the palladium(II) chloride-catalyzed reaction of a 1-cyclopropyl-1H-pyrazol-4-yl derivative with a boronic acid. researchgate.net
Sonogashira Coupling: The coupling of a 4-halo-1-cyclopropyl-1H-pyrazole with a terminal alkyne can be achieved using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like triethylamine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 4-alkynyl-1-cyclopropyl-1H-pyrazoles.
Buchwald-Hartwig Amination: The C-4 position can also be functionalized with amines through Buchwald-Hartwig amination. A 4-halo-1-cyclopropyl-1H-pyrazole can react with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield 4-amino-1-cyclopropyl-1H-pyrazole derivatives. researchgate.netnih.govresearchgate.net
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions at C-4
| Coupling Reaction | Substrates | Catalyst System | Product Type |
| Suzuki-Miyaura | 4-Halo/Triflyloxy-pyrazole + Boronic acid | Pd catalyst, Base | 4-Aryl/Vinyl-pyrazole |
| Sonogashira | 4-Halo-pyrazole + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-pyrazole |
| Buchwald-Hartwig | 4-Halo-pyrazole + Amine | Pd catalyst, Base | 4-Amino-pyrazole |
Rearrangement Reactions and Their Mechanistic Elucidation
While pyrazoles are generally stable aromatic compounds, they can undergo rearrangement reactions under specific conditions, often promoted by heat, light, or catalysts. For N-substituted pyrazoles, these rearrangements can involve the substituents as well as the ring itself.
A notable transformation relevant to the N-1 cyclopropyl group is the palladium-catalyzed cycloisomerization that follows the C-C bond cleavage of N-cyclopropyl acylhydrazones. rsc.org This reaction sequence constitutes a formal rearrangement where the atoms of the cyclopropyl group are incorporated into a new ring system. The mechanism involves the formation of a stable six-membered chelate palladium complex, which undergoes β-carbon elimination to open the cyclopropane ring, followed by an intramolecular cyclization.
Other types of rearrangements, such as sigmatropic rearrangements, have been observed in pyrazole derivatives with specific substituents. For example, a Pt-catalyzed rsc.orgrsc.org sigmatropic rearrangement of N-propargylhydrazones has been shown to produce highly functionalized pyrazoles. organic-chemistry.org Although not directly demonstrated for this compound, these examples suggest that the pyrazole scaffold, in conjunction with its substituents, can be induced to undergo skeletal reorganizations.
Studies on Tautomerism and Isomerization of Pyrazol-4-ol Systems
The reactivity and stability of pyrazol-4-ol systems are intrinsically linked to the phenomenon of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted. masterorganicchemistry.com For 1-substituted pyrazol-4-ols, the most significant tautomeric relationship is the keto-enol equilibrium. This equilibrium involves the interconversion between the aromatic hydroxyl form (the enol, 1-substituted-1H-pyrazol-4-ol) and its non-aromatic keto counterpart (the pyrazolin-4-one, 1-substituted-pyrazolidin-4-one). Understanding the factors that govern the position of this equilibrium is crucial for predicting the compound's chemical behavior.
Pyrazolones, the keto forms of hydroxypyrazoles, can exist in several isomeric forms (CH, NH, OH) due to keto-enol, lactam-lactim, and imine-enamine tautomerism. researchgate.net The position of this equilibrium is highly sensitive to the nature of substituents on the pyrazole ring, the solvent used, temperature, and the physical state (solid, liquid, or gas). masterorganicchemistry.comnih.gov
Tautomeric Forms of this compound
For this compound, three principal tautomeric forms can be considered, as detailed in the table below. The equilibrium between the enol form (A) and the two possible keto forms (B and C) is a central aspect of its chemistry.
| Tautomer | Structure Name | Type | Aromaticity |
| A | This compound | Enol | Aromatic |
| B | 1-Cyclopropyl-1,2-dihydropyrazol-4-one | Keto | Non-aromatic |
| C | 1-Cyclopropyl-2,5-dihydropyrazol-4-one | Keto | Non-aromatic |
Research on analogous N-substituted pyrazole systems has demonstrated that the stability and prevalence of these forms can be investigated through a combination of spectroscopic analysis and computational chemistry. nih.govnih.gov
Influence of Substituents and Solvents
The electronic nature of the substituent at the N1 position significantly influences the tautomeric balance. mdpi.com The cyclopropyl group is generally considered to be electron-donating through its sigma bonds. This property can affect the electron density within the pyrazole ring, thereby influencing the relative stability of the tautomers. Studies on a range of substituted pyrazoles have shown that electron-donating groups can favor specific tautomeric forms. mdpi.com
Solvent polarity plays a critical role in determining the predominant tautomer in solution. nih.gov
Non-polar solvents: In less polar solvents like chloroform (B151607) (CDCl₃) or benzene (C₆D₆), the enol form is often stabilized through the formation of intermolecular hydrogen-bonded dimers. nih.govmdpi.com
Polar aprotic solvents: In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the enol form may still be favored, but it tends to exist as monomers due to strong hydrogen bonding with the solvent molecules, which disrupts the self-association. nih.govmdpi.com
Polar protic solvents: In polar protic solvents like water or methanol, the equilibrium can be shifted, with some studies on related heterocyclic systems showing a higher proportion of the keto form. masterorganicchemistry.comnih.gov
A study on a novel 1,3,4-thiadiazole (B1197879) derivative demonstrated that the keto form was favored in the polar aprotic solvent DMSO, while the enol form was favored in the non-polar solvent chloroform. nih.gov
Spectroscopic and Computational Investigations
Detailed structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography has been pivotal in elucidating the tautomeric preferences of pyrazol-ol systems. nih.gov For 1-phenyl-1H-pyrazol-3-ol, a structural isomer of a pyrazol-4-ol, X-ray analysis revealed that the compound exists as the hydroxyl (enol) tautomer in the solid state, forming dimeric units through intermolecular hydrogen bonds. nih.govmdpi.com
NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides a powerful tool for distinguishing between tautomers in solution by comparing the chemical shifts of the unknown with those of "fixed" derivatives (O-alkylated for the enol form and N-alkylated for the keto form). nih.gov
Computational studies, primarily using Density Functional Theory (DFT), allow for the calculation of the thermodynamic parameters of the tautomerization process. nih.govorientjchem.org These studies can determine the relative energies, Gibbs free energy differences (ΔG), and tautomeric equilibrium constants (Keq) for the different forms in the gas phase and in various solvents. nih.gov For many related systems, calculations have shown that while one tautomer may be favored, the energy barrier for interconversion is often low enough for the equilibrium to be established at room temperature. orientjchem.org
The following table summarizes typical findings from computational studies on the keto-enol equilibrium of related heterocyclic systems.
| Parameter | Gas Phase | Non-Polar Solvent (e.g., CCl₄) | Polar Solvent (e.g., Water) |
| Favored Tautomer | Enol | Enol | Keto |
| ΔE (Enol - Keto) | Negative | Negative | Positive |
| Stabilizing Factor | Aromaticity | Intramolecular H-bonding | Solvation of Keto Group |
Note: This table represents generalized findings from studies on various β-dicarbonyl and heterocyclic systems; specific values for this compound would require dedicated computational analysis. masterorganicchemistry.comorientjchem.org
Spectroscopic and Structural Elucidation Methodologies for 1 Cyclopropyl 1h Pyrazol 4 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Cyclopropyl-1H-pyrazol-4-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring, the pyrazole (B372694) ring, and the hydroxyl group.
Cyclopropyl Protons: The cyclopropyl group will show a complex multiplet pattern in the upfield region of the spectrum, typically between δ 0.5 and 1.0 ppm for the methylene (B1212753) (CH₂) protons and a downfield multiplet for the methine (CH) proton attached to the nitrogen atom, expected around δ 3.5-4.0 ppm. The geminal and vicinal coupling constants are characteristic for a cyclopropane (B1198618) ring, with typical values of J_gem ≈ 4-9 Hz, J_cis ≈ 7-12 Hz, and J_trans ≈ 4-9 Hz. researchgate.netresearchgate.net
Pyrazole Protons: The pyrazole ring is expected to show two singlets for the protons at the C3 and C5 positions. The chemical shifts of these protons are influenced by the electronic effects of the substituents. Typically, pyrazole protons resonate in the aromatic region, between δ 7.0 and 8.0 ppm.
Hydroxyl Proton: The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature, typically ranging from δ 4.0 to 7.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
Cyclopropyl Carbons: The methylene carbons of the cyclopropyl ring are expected to appear at a high field, typically between δ 5 and 15 ppm. The methine carbon attached to the nitrogen will be deshielded and is expected to resonate around δ 30-40 ppm. libretexts.org
Pyrazole Carbons: The carbon atoms of the pyrazole ring will have characteristic chemical shifts. The C4 carbon bearing the hydroxyl group is expected to be significantly deshielded due to the oxygen atom, with a predicted chemical shift in the range of δ 140-160 ppm. The C3 and C5 carbons are expected to resonate in the range of δ 120-140 ppm. libretexts.org
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| Cyclopropyl CH | 3.5 - 4.0 | Multiplet | 30 - 40 |
| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet | 5 - 15 |
| Pyrazole C3-H | 7.0 - 8.0 | Singlet | 120 - 140 |
| Pyrazole C5-H | 7.0 - 8.0 | Singlet | 120 - 140 |
| Pyrazole C4-OH | 4.0 - 7.0 | Broad Singlet | 140 - 160 |
To confirm the assignments made from one-dimensional NMR and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. It would show correlations between the methine and methylene protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the cyclopropyl and pyrazole rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial to confirm the attachment of the cyclopropyl group to the N1 position of the pyrazole ring by observing a correlation between the cyclopropyl methine proton and the C3 and C5 carbons of the pyrazole ring. It would also confirm the position of the hydroxyl group at C4.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₆H₈N₂O), the molecular weight is 124.14 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 124. The fragmentation of N-substituted pyrazoles often involves the cleavage of the substituent at the N1 position. nih.gov For this compound, characteristic fragmentation pathways would likely include:
Loss of the cyclopropyl group, leading to a fragment ion at m/z 83.
Cleavage of the pyrazole ring, which can lead to a variety of smaller fragment ions.
Loss of CO from the pyrazol-4-ol ring, a common fragmentation for phenols and other hydroxyaromatic compounds.
Loss of ethene from the cyclopropyl ring. aip.org
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of C₆H₈N₂O.
Expected Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 124 | [C₆H₈N₂O]⁺ | Molecular Ion |
| 96 | [M - CO]⁺ | Loss of carbon monoxide |
| 83 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical |
| 55 | [C₃H₅N]⁺ | Fragment from pyrazole ring cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
O-H Stretching: A prominent broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretching: The C-H stretching vibrations of the pyrazole ring (sp² C-H) are expected to appear above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). The C-H stretching of the cyclopropyl ring (sp³ C-H) will be observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the hydroxyl group is expected to appear in the range of 1200-1300 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the cyclopropyl group attached to the pyrazole ring should be observable in the 1000-1250 cm⁻¹ region. msu.edu
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Strong, Broad |
| sp² C-H stretch | 3100 - 3150 | Medium |
| sp³ C-H stretch | 2850 - 3000 | Medium |
| C=N, C=C stretch | 1400 - 1600 | Medium to Strong |
| C-O stretch | 1200 - 1300 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic heterocycle and is expected to exhibit absorption in the UV region. The primary electronic transitions are expected to be π → π* transitions. libretexts.orgpharmatutor.org For substituted pyrazoles, the position of the absorption maximum (λ_max) and the molar absorptivity (ε) are dependent on the nature and position of the substituents and the solvent used. It is anticipated that this compound would exhibit a λ_max in the range of 210-250 nm. The hydroxyl group, being an auxochrome, is likely to cause a slight bathochromic (red) shift compared to the unsubstituted 1-cyclopropyl-1H-pyrazole.
X-ray Crystallography for Solid-State Structural Analysis
Based on the structures of related pyrazole derivatives, the pyrazole ring is expected to be planar. mdpi.com The cyclopropyl group would be oriented relative to the pyrazole ring. Of particular interest would be the intermolecular interactions in the crystal lattice. The presence of the hydroxyl group as a hydrogen bond donor and the pyrazole nitrogen atoms as hydrogen bond acceptors suggests that the molecules are likely to form extensive hydrogen bonding networks in the solid state, potentially leading to the formation of dimers, chains, or more complex supramolecular architectures. mdpi.com
Computational and Theoretical Investigations of 1 Cyclopropyl 1h Pyrazol 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-Cyclopropyl-1H-pyrazol-4-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic ground state and predict its molecular orbitals. tandfonline.comderpharmachemica.comresearchgate.net
A key focus of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity, whereas a smaller gap implies the molecule is more prone to chemical reactions. researchgate.net For pyrazole (B372694) derivatives, these calculations help in understanding their electronic transitions and potential applications in materials science. researchgate.netmdpi.com
Table 1: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.2 | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | 5.3 | High kinetic stability |
Note: The data presented are illustrative for a pyrazole system and are typically calculated using methods like DFT at the B3LYP/6-311+G(d,p) level of theory.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomeric Equilibria
Density Functional Theory (DFT) is a powerful tool for investigating the structural aspects of this compound, particularly its conformational landscape and tautomeric forms. nih.govnih.gov Pyrazole derivatives can exist in different tautomeric forms, and their relative stability is crucial for understanding their chemical and biological activity. nih.govmdpi.comresearchgate.net
For this compound, the primary equilibrium to consider is the keto-enol tautomerism, involving the 4-hydroxy form (enol) and its corresponding pyrazol-4-one form (keto). DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the geometries and relative energies of these tautomers. nih.gov
These studies also account for the conformational preferences arising from the rotation of the cyclopropyl (B3062369) group relative to the pyrazole ring. By calculating the potential energy surface, the most stable conformers and the energy barriers between them can be identified. The influence of the solvent on tautomeric and conformational equilibria is often modeled using methods like the Polarizable Continuum Model (PCM), which has shown that solvent polarity can significantly shift the equilibrium by preferentially stabilizing the more polar tautomer. nih.govmdpi.com
Table 2: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
|---|---|---|
| 4-Hydroxy (Enol) | 0.00 (Reference) | 0.00 (Reference) |
| Pyrazol-4-one (Keto) | +3.5 | +1.8 |
Note: This table illustrates how DFT calculations can determine the relative stability of tautomers and the effect of a solvent. The enol form is typically more stable for simple hydroxy-pyrazoles.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions such as tautomerization, electrophilic substitution, or cycloadditions. researchgate.netresearchgate.net
A crucial aspect of this analysis is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. researchgate.net Calculations to find the TS geometry are performed using methods like the Berny algorithm, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
For the tautomerization of this compound, transition state modeling would reveal the mechanism of proton transfer, whether it is an intramolecular process or mediated by solvent molecules. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate, which is essential for understanding the dynamics of the tautomeric equilibrium. mdpi.com
Table 3: Illustrative Activation Energy for Tautomerization
| Reaction | Computational Method | Activation Energy (Ea, kcal/mol) |
|---|---|---|
| Enol to Keto Tautomerization | DFT (B3LYP/6-31G(d,p)) | ~25-35 |
Note: The value is a typical range for proton transfer reactions in similar heterocyclic systems.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with its environment over time. eurasianjournals.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with neighboring molecules, such as solvents or other solutes. umass.edurdd.edu.iq
For this compound, MD simulations are particularly useful for investigating intermolecular hydrogen bonding. umass.edunih.gov The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger clusters in non-polar solvents, or extensive hydrogen bonding networks with protic solvents like water. rdd.edu.iq
MD simulations can provide detailed information on the strength, lifetime, and geometry of these hydrogen bonds. umass.edu By analyzing radial distribution functions, researchers can understand the structure of the solvent shells around the solute molecule. rdd.edu.iq This information is critical for understanding solubility, crystal packing forces, and how the molecule might interact with a biological receptor. researchgate.netnih.gov
Prediction of Chemical Reactivity and Selectivity via Computational Methods
Computational methods offer powerful predictive capabilities for the chemical reactivity and selectivity of this compound. By analyzing the electronic properties derived from quantum chemical calculations, specific sites of reactivity can be identified. tandfonline.comresearchgate.net
One widely used tool is the Molecular Electrostatic Potential (MEP) map. derpharmachemica.com The MEP surface visually represents the charge distribution of a molecule, with red areas indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atom and the N2 nitrogen of the pyrazole ring, identifying them as key sites for electrophilic interaction.
Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated from HOMO and LUMO energies. researchgate.netresearchgate.net These indices provide a quantitative scale for predicting the global reactivity of the molecule. For predicting regioselectivity in reactions like nitration or halogenation, the local reactivity can be assessed using Fukui functions, which indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby highlighting the most reactive sites for electrophilic, nucleophilic, or radical attack. tandfonline.com
Chemical Transformations and Derivatization of 1 Cyclopropyl 1h Pyrazol 4 Ol
Functionalization of the Pyrazole (B372694) Ring at C-3 and C-5
The C-3 and C-5 positions of the pyrazole ring are susceptible to a range of functionalization reactions, enabling the introduction of various substituents to modulate the molecule's electronic and steric properties.
Electrophilic halogenation is a common strategy for functionalizing the pyrazole ring. The C-5 position of 1-substituted pyrazoles is generally more electron-rich and thus more reactive towards electrophiles than the C-3 position. However, the directing effect of the hydroxyl group at C-4 can influence the regioselectivity of these reactions.
Common halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are frequently employed for the direct C-H halogenation of pyrazole systems. beilstein-archives.org For instance, the reaction of 3-aryl-1H-pyrazol-5-amines with these N-halosuccinimide reagents provides a metal-free method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org While direct examples for 1-cyclopropyl-1H-pyrazol-4-ol are not extensively documented, analogous reactions on similar pyrazole cores suggest that treatment with N-halosuccinimides in a suitable solvent would likely yield the corresponding 3- and/or 5-halogenated products. The regioselectivity could be controlled by tuning the reaction conditions and the choice of halogenating agent.
In addition to direct halogenation, functionalization can be achieved through lithiation followed by quenching with an electrophilic halogen source. For example, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate, which, upon reaction with elemental iodine, exclusively yields the 5-iodo derivative. nih.gov This strategy offers a highly regioselective alternative to direct electrophilic iodination.
Table 1: Representative Halogenation Strategies for Pyrazole Cores
| Strategy | Reagent(s) | Position(s) Targeted | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C-4 (on pyrazol-5-amines) | 4-Halopyrazole | beilstein-archives.org |
| Lithiation-Halogenation | n-BuLi, then I2 | C-5 | 5-Iodopyrazole | nih.gov |
Modern synthetic chemistry increasingly relies on direct C-H functionalization to avoid the need for pre-functionalized substrates, thereby improving atom economy. sigmaaldrich.comrsc.org These methods, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. rsc.org
For the this compound core, C-H functionalization strategies can be envisioned at the C-3 and C-5 positions. Palladium-catalyzed direct arylation, for example, is a powerful tool for introducing aryl groups onto heteroaromatic rings. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the pyrazole with an aryl halide or triflate. The regioselectivity of such reactions on 4-hydroxypyrazoles would be influenced by the directing effect of the hydroxyl group and the electronic nature of the pyrazole ring.
Another key C-H functionalization strategy is borylation, which installs a boronic acid or boronate ester group onto the pyrazole ring. These borylated intermediates are highly versatile and can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. For example, 1-cyclopropyl-4-iodo-1H-pyrazole can be converted to its corresponding pinacol (B44631) boronate ester, 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, via an intermediate isopropylmagnesium chloride treatment followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemicalbook.com This demonstrates a pathway to functionalize the pyrazole ring, which can be adapted for C-H borylation at other positions under appropriate catalytic conditions.
Table 2: C-H Functionalization Approaches for Heteroarenes
| Reaction Type | Catalyst/Reagents | Bond Formed | Potential Application | Reference |
|---|---|---|---|---|
| Direct Arylation | Palladium Catalyst, Ligand, Base | C-C (Aryl) | Synthesis of biaryl pyrazoles | rsc.org |
| Borylation | Iridium or Rhodium Catalyst, Boron Reagent | C-B | Intermediate for cross-coupling | sigmaaldrich.com |
| Metalation-Coupling | Organolithium/Grignard, Metal Catalyst | C-C, C-Heteroatom | Diverse functionalization | nih.govchemicalbook.com |
Derivatization of the Hydroxyl Group (e.g., Ether, Ester, Phosphate (B84403) Formation)
The 4-hydroxyl group of this compound is a prime site for derivatization. Its nucleophilic character allows for reactions such as etherification, esterification, and phosphorylation. These transformations are crucial for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Ether Formation: O-alkylation to form ethers can be achieved under standard Williamson ether synthesis conditions. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Ester Formation: Esters can be readily prepared by reacting the hydroxyl group with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Alternatively, carboxylic acids can be coupled directly with the hydroxyl group using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Phosphate Formation: Phosphorylation can be accomplished by reacting the alcohol with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or a protected phosphate derivative, in the presence of a base. This introduces a phosphate monoester, diester, or triester, depending on the specific reagents and reaction conditions used.
These derivatizations are fundamental in medicinal chemistry for creating prodrugs or modulating biological activity.
Modifications of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group at the N-1 position is generally robust and less reactive than the pyrazole ring or the hydroxyl group. However, under specific conditions, modifications are possible. Reactions involving the cyclopropyl ring typically require high energy intermediates or specific catalytic activation due to the strain of the three-membered ring. For instance, reactions that proceed via radical intermediates or involve transition metal-catalyzed C-H activation or ring-opening could potentially functionalize the cyclopropyl moiety. Such transformations are less common compared to the functionalization of the pyrazole core and would require specialized synthetic methods.
Synthesis of Fused Pyrazole Systems Incorporating the this compound Core
The this compound core can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve introducing functional groups at the C-3 and C-5 positions that can then participate in intramolecular cyclization reactions.
A common strategy involves the introduction of a formyl group at the C-4 position (via oxidation of a hydroxymethyl group or other methods), creating a pyrazole-4-carbaldehyde. This aldehyde can then undergo condensation with various binucleophiles to construct a new fused ring. For example, condensation with β-ketoesters can yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Similarly, reaction with aminopyrazoles can lead to the formation of dipyrazolo[3,4-b:4',3'-e]pyridines. semanticscholar.org
Another approach involves functionalizing the C-4 and C-5 (or C-3) positions with groups that can react with each other or with an external reagent to close a ring. For instance, a pyrazole with an amino group at C-5 and a carbaldehyde at C-4 can be cyclized with a suitable ketone to form pyrazolo[3,4-b]pyridines. semanticscholar.org While these examples often start with pre-functionalized pyrazoles, the methodologies can be adapted to derivatives of this compound, where the hydroxyl group is first converted into a more reactive functional group to facilitate the desired annulation reactions.
Table 3: Examples of Fused Pyrazole Systems from Pyrazole Precursors
| Fused System | Precursor Functional Groups | Reaction Type | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | 5-Amino, 4-Carbaldehyde | Condensation with Ketone | semanticscholar.org |
| Pyrazolo[3,4-b]pyridine | 5-Amino, 4-Carbaldehyde | Condensation with β-Ketoester | semanticscholar.org |
| Pyrazolo[4,3-c]quinoline | 4-Carbaldehyde (with nitroaryl at C-5) | Reductive Cyclization | semanticscholar.org |
| Pyrazolo[3,4-e]indolizine | 4-Carbaldehyde (with pyrrolidinyl at C-5) | Intramolecular Cyclization | semanticscholar.org |
Advanced Synthetic Applications of 1 Cyclopropyl 1h Pyrazol 4 Ol As a Synthon
Utilization as a Building Block in Complex Heterocyclic Architectures
The 1-Cyclopropyl-1H-pyrazol-4-ol moiety is a prime candidate for constructing complex, polycyclic heterocyclic systems. The pyrazole (B372694) ring is a common core in medicinal chemistry, and the hydroxyl group at the C4 position provides a convenient handle for further synthetic transformations, such as etherification, esterification, or as a nucleophile in condensation reactions.
Research on related pyrazole structures demonstrates their utility in building fused heterocyclic systems. For instance, 5-aminopyrazole derivatives, which are functionally similar to hydroxypyrazoles, serve as precursors for a variety of fused systems like pyrazolopyrimidines and pyrazolotriazines through cyclization reactions. nih.gov The hydroxyl group of this compound can similarly be expected to participate in intramolecular or intermolecular cyclizations to form pyran-fused pyrazoles or other complex architectures.
Furthermore, the core 1-cyclopropyl-1H-pyrazole structure has been successfully incorporated into larger, biologically active molecules. A notable example involves the synthesis of a complex indolizine (B1195054) derivative where a cyclopropyl-1H-pyrazol-4-yl group is attached to a phenyl ring, which is then part of a larger carboxamide structure. researchgate.net This demonstrates the stability and compatibility of the cyclopropyl-pyrazole fragment in multi-step synthetic sequences, including palladium-catalyzed cross-coupling reactions. researchgate.net
Table 1: Examples of Heterocycle Synthesis Using Pyrazole Derivatives
| Precursor | Reagents & Conditions | Resulting Heterocycle | Research Focus |
| 5-Amino-3-phenyl-1H-pyrazole | 2-Bromo acetophenone, K₂CO₃/acetone, reflux | Aryl azo imidazo[1,2-b]pyrazole | Synthesis of fused pyrazoles with anticancer activity. nih.gov |
| 1-Aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine (B178648) or methylhydrazine | Pyrazolo[3,4-d]pyridazin-4-ones | Construction of fused bicyclic systems from pyrazole precursors. |
| Cyclopropyl-pyrazolyl boronic acid | Palladium(II) chloride, K₂CO₃, boronic acid | Substituted indolizine-carboxamide | Use of pyrazole synthons in multi-step synthesis of complex molecules. researchgate.net |
These examples underscore the potential of this compound as a synthon. Its hydroxyl group can be converted into a more reactive functional group (e.g., a triflate or halide) to participate in cross-coupling reactions, or it can act as a nucleophile to build out complex side chains, leading to novel heterocyclic frameworks.
Role as a Precursor for Ligands in Catalysis
The pyrazole nucleus is a well-established coordinating motif in inorganic and organometallic chemistry. The two adjacent nitrogen atoms can chelate to a metal center, making pyrazole-based molecules excellent ligands for catalytic applications. The this compound scaffold is a promising precursor for designing new ligands, where the N-cyclopropyl group can fine-tune the steric environment around the metal center, and the C4-hydroxyl group can be used for anchoring the ligand to a support or for introducing additional donor atoms.
Studies have shown that simple pyrazole ligands can significantly enhance the catalytic activity of metal complexes. For example, the addition of substituted pyrazoles to titanium(IV) isopropoxide dramatically increases its activity in the ring-opening polymerization of L-lactide. nih.gov The pyrazole ligand is believed to facilitate a cooperative effect between two titanium centers, leading to enhanced polymerization rates. nih.gov Similarly, cobalt complexes featuring phenylpyrazole ligands have been shown to be active catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.govresearchgate.net
Table 2: Catalytic Applications of Pyrazole-Based Ligands
| Metal Center | Pyrazole Ligand Type | Catalytic Reaction | Key Finding |
| Titanium (Ti) | Substituted pyrazoles (e.g., furPz, BuPz) | Ring-opening polymerization of L-lactide | Pyrazole addition enhances catalytic activity up to 17-fold compared to Ti(OiPr)₄ alone. nih.gov |
| Cobalt (Co) | 3-Phenylpyrazole | Peroxidative oxidation of cyclohexane | Cobalt(II)-pyrazole complexes act as precursors for active Co(III) catalytic species. nih.govresearchgate.net |
Based on these findings, ligands derived from this compound could be synthesized. The hydroxyl group could be derivatized to form multidentate ligands (e.g., pyrazolyl-ether or pyrazolyl-ester ligands) that could exhibit unique coordination properties. The steric bulk of the N-cyclopropyl group could influence the selectivity of catalytic transformations, such as asymmetric catalysis, by creating a specific chiral pocket around the metal center.
Applications in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered assemblies. The this compound molecule contains key functional groups capable of forming strong and directional hydrogen bonds: the hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor, while the pyrazole ring contains a pyridine-type nitrogen (N2) that is a hydrogen bond acceptor.
This combination of functional groups makes the molecule an excellent candidate for designing self-assembling systems. Research on other hydroxyl-containing heterocyclic compounds has demonstrated the formation of robust dimeric structures driven by strong O-H···N or O-H···O hydrogen bonds. mdpi.com These interactions can guide the assembly of molecules into higher-order structures like chains, sheets, or three-dimensional networks. mdpi.comresearchgate.net
Furthermore, pyrazole-modified monomers have been used to create anisotropic microgels through a process of supramolecular assembly followed by polymerization. nih.gov This indicates that the pyrazole moiety itself can direct the organization of molecules in solution prior to forming a stable material. The unconventional C-C bonds of the cyclopropyl (B3062369) ring can also participate in weak hydrogen bonding, potentially adding another layer of control to the supramolecular assembly. researchgate.net
Table 3: Hydrogen Bonding Capabilities of Relevant Functional Groups
| Functional Group | Role in Hydrogen Bonding | Potential Interaction in this compound |
| Hydroxyl (-OH) | Donor and Acceptor | Can form strong O-H···N bonds with the pyrazole N2 or O-H···O bonds with another hydroxyl group. |
| Pyrazole N2 | Acceptor | Can accept a hydrogen bond from the hydroxyl group of a neighboring molecule. |
| Cyclopropyl C-C | Weak Donor | The "banana bonds" can interact with hydrogen bond acceptors. researchgate.net |
The self-assembly properties of this compound could be exploited to create liquid crystals, gels, or porous organic frameworks, where the specific arrangement of molecules gives rise to unique material properties.
Contribution to Novel Material Design (Focusing on Chemical Structure/Properties)
The incorporation of heterocyclic rings into polymers and other materials can impart valuable properties, such as thermal stability, specific optical behavior, or ion-sensing capabilities. The rigid, aromatic nature of the pyrazole ring in this compound makes it an attractive component for creating thermally stable materials.
For example, semi-linear polymers containing pyrazole units in their backbone have been synthesized and shown to possess high thermal stability. ias.ac.in These pyrazole-containing polymers also exhibit interesting photoluminescence and can act as sensors for anions like acetate. ias.ac.in The hydroxyl group of this compound provides a reactive site for polymerization. It could be converted to a vinyl group (via dehydration of a corresponding alcohol precursor) or an acrylate/methacrylate to allow for radical polymerization, or it could be used in condensation polymerization to create polyesters or polyethers.
The combination of the pyrazole ring and the cyclopropyl group may also lead to materials with interesting electronic properties. The cyclopropyl group is known to have electronic properties similar to a double bond and can engage in conjugation, potentially influencing the optical and electronic behavior of materials derived from this synthon. For instance, vinylpyrazoles have been recognized as valuable building blocks for more complex conjugated systems. nih.gov By converting the hydroxyl group to other functionalities, this compound could serve as a precursor to pyrazole-based materials for applications in electronics, optics, or sensing.
Future Research Directions and Unexplored Avenues in 1 Cyclopropyl 1h Pyrazol 4 Ol Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
The advancement of research into 1-Cyclopropyl-1H-pyrazol-4-ol is contingent upon the availability of efficient and sustainable synthetic methodologies. Future efforts should prioritize the development of routes that are not only high-yielding but also adhere to the principles of green chemistry.
Key Research Objectives:
One-Pot and Tandem Reactions: Designing one-pot syntheses that combine multiple reaction steps without the isolation of intermediates can significantly improve efficiency. For instance, a tandem reaction involving the cyclocondensation of a cyclopropyl-hydrazine derivative with a suitable 1,3-dicarbonyl compound could offer a direct and atom-economical pathway. nih.gov
Catalytic Approaches: The use of transition-metal or organocatalysts could provide milder and more selective reaction conditions. mdpi.com Investigating novel catalytic cycles for the construction of the substituted pyrazole (B372694) ring is a promising avenue.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. rsc.orgresearchgate.net Developing a flow-based synthesis for this compound could enable its large-scale production for further studies and applications.
Alternative Starting Materials: Exploration of readily available and renewable starting materials will be crucial for enhancing the sustainability of the synthesis.
| Synthetic Strategy | Potential Advantages | Relevant Precedents |
| One-Pot Cyclocondensation | Reduced waste, time, and resource efficiency. | Synthesis of 3,5-disubstituted pyrazoles via tandem Michael addition/cyclocondensation. nih.gov |
| Catalyst-Mediated Synthesis | High selectivity, mild conditions, potential for asymmetric synthesis. | Tungstate sulfuric acid-catalyzed Knorr reaction for pyrazole synthesis. researchgate.net |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control. | Photochemical synthesis of pyrazolines in flow. researchgate.net |
Discovery of Novel Reactivity Patterns and Transformations
The unique electronic and steric properties imparted by the cyclopropyl (B3062369) and hydroxyl groups suggest that this compound may exhibit novel reactivity. A systematic investigation into its chemical behavior is essential.
Areas for Exploration:
Cyclopropyl Ring-Opening Reactions: The strained three-membered ring is susceptible to opening under various conditions (e.g., acid, base, transition metals). Studying these reactions could lead to the synthesis of novel acyclic and heterocyclic structures.
Derivatization of the Pyrazole Core: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the 4-position, although in this case, the hydroxyl group directs reactivity. globalresearchonline.net However, the interplay between the hydroxyl and cyclopropyl substituents on the regioselectivity of reactions like halogenation, nitration, and acylation is an unexplored area.
Reactivity of the Hydroxyl Group: The -OH group can be a site for various transformations, including etherification, esterification, and conversion to other functional groups, paving the way for a diverse library of derivatives.
Domino and Cascade Reactions: Designing reactions where a single event triggers a cascade of bond-forming transformations could lead to the rapid construction of complex molecular architectures from this compound. nih.gov
Integration with Emerging Technologies (e.g., Electrochemistry, Photochemistry)
Modern synthetic technologies like electrochemistry and photochemistry offer unique ways to activate molecules and drive reactions that are often difficult to achieve through traditional thermal methods. researchgate.net
Future Prospects:
Electrochemical Synthesis and Modification: Electrochemical methods could be employed for both the synthesis of the pyrazole ring and the modification of this compound. Oxidative or reductive processes could enable novel C-H functionalization or ring-opening reactions.
Photochemical Transformations: Pyrazole derivatives are known to undergo photochemical reactions such as isomerization and photocleavage. researchgate.netsemanticscholar.org Investigating the photochemical behavior of this compound could lead to the discovery of new photo-click reactions or the synthesis of unique isomers. researchgate.net The interaction of the cyclopropyl group with photoexcited states of the pyrazole ring is a particularly intriguing area for study.
Mechanochemistry: The use of mechanical force to induce chemical reactions could offer a solvent-free and energy-efficient method for synthesizing or derivatizing this compound.
Advanced Studies on Reaction Kinetics and Thermodynamics
A deep understanding of the mechanisms, rates, and energy profiles of reactions involving this compound is crucial for optimizing existing transformations and predicting new reactivity.
Research Focus:
Kinetic Profiling: Detailed kinetic studies of key synthetic and derivatization reactions are needed. rsc.orgresearchgate.net Techniques like transient flow analysis can provide precise data on reaction rates and orders. rsc.org This information is vital for process optimization and scale-up.
Thermodynamic Measurements: Experimental determination of thermodynamic parameters, such as enthalpies of formation and reaction, will provide fundamental insights into the stability and reactivity of this compound and its derivatives. researchgate.net
Computational Modeling: In silico studies using Density Functional Theory (DFT) and other computational methods can complement experimental work. These models can be used to elucidate reaction mechanisms, predict regioselectivity, and calculate kinetic and thermodynamic parameters, thereby guiding experimental design. nih.gov
| Research Area | Techniques and Approaches | Expected Outcomes |
| Reaction Kinetics | Transient flow analysis, in-situ spectroscopic monitoring (NMR, IR). | Determination of rate laws, reaction orders, and activation energies. rsc.orgresearchgate.net |
| Thermodynamics | Calorimetry, computational chemistry. | Enthalpies of formation, Gibbs free energies, understanding of kinetic vs. thermodynamic control. nih.govresearchgate.net |
| Mechanistic Studies | Isotope labeling, intermediate trapping, computational modeling. | Elucidation of detailed reaction pathways and transition state structures. rsc.org |
Exploration of Stereochemical Control in Complex Derivatizations
While this compound itself is achiral, many of its potential derivatives, particularly those of biological interest, may possess stereocenters. The ability to control the stereochemical outcome of reactions is therefore of paramount importance.
Unexplored Avenues:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the functionalization of this compound is a key objective. This could involve the enantioselective addition of nucleophiles to derivatives or the asymmetric transformation of the cyclopropyl ring.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the pyrazole ring or its substituents could be explored to direct the stereochemistry of subsequent reactions.
Diastereoselective Reactions: For reactions that generate multiple stereocenters, understanding and controlling the diastereoselectivity will be crucial. Studies have shown that the stereochemistry of pyrazole-containing scaffolds can have a significant impact on their biological activity. nih.gov
Stereochemical Impact on Biological Activity: A critical area of future research will be to synthesize stereoisomers of complex derivatives and evaluate their biological activities separately, as different isomers can exhibit vastly different pharmacological profiles. nih.govnih.gov Recent advances in cobalt-catalyzed enantioselective hydroalkylation of alkenes have demonstrated the potential to incorporate pyrazole scaffolds into complex molecules with high stereochemical control, a strategy that could be adapted for derivatizations. acs.orgacs.org
By pursuing these future research directions, the scientific community can unlock the full synthetic and applied potential of this compound, paving the way for new discoveries in chemistry and beyond.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-Cyclopropyl-1H-pyrazol-4-ol derivatives?
Answer:
Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-diketones or cyclization of pre-functionalized intermediates. Key steps include:
- Cyclopropyl group introduction : Use cyclopropylboronic acids or cyclopropane carboxaldehyde in Suzuki-Miyaura or nucleophilic substitution reactions under inert atmospheres .
- Reaction optimization : Maintain temperatures between 0–5°C during diazomethane additions to prevent side reactions .
- Purification : Employ column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (ethanol or 2-propanol) for high-purity yields .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm cyclopropyl proton splitting patterns (e.g., δ 0.8–1.2 ppm) and pyrazole ring substitution .
- Infrared Spectroscopy (IR) : Identify O–H stretching (3200–3600 cm) and C=N/C=C vibrations (1500–1600 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
X-ray crystallography using SHELXL software enables precise determination of:
- Dihedral angles : Assess conjugation between the pyrazole ring and substituents (e.g., cyclopropyl groups typically form angles of 8–18° with the core) .
- Intermolecular interactions : Identify weak C–H⋯O or C–H⋯π interactions critical for crystal packing and stability .
- Validation : Cross-validate bond lengths (e.g., N–N: ~1.38 Å) and torsional angles with literature values to confirm structural integrity .
Advanced: How do substituents on the pyrazole ring influence bioactivity?
Answer:
Substituent effects are evaluated through:
- Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., Cl, CF) to enhance antibacterial potency via increased electrophilicity .
- Comparative assays : Test derivatives against gram-positive/negative bacteria using agar diffusion or MIC assays. For example, 5-(4-chlorophenyl)-pyrazole-3-carboxamides show enhanced activity due to halogen-mediated membrane disruption .
- Contradiction resolution : Address discrepancies in reported activities by standardizing assay conditions (e.g., pH, solvent) and using isogenic bacterial strains .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of fine powders or vapors .
- Spill management : Neutralize spills with sand/vermiculite and dispose as hazardous waste .
Advanced: How can reaction mechanisms explain unexpected byproducts in pyrazole synthesis?
Answer:
Mechanistic studies involve:
- Kinetic trapping : Use low-temperature NMR to isolate intermediates (e.g., diazonium salts) and identify competing pathways .
- Isotopic labeling : Track -labeled hydrazines to confirm cyclization steps .
- Computational modeling : Simulate transition states (e.g., DFT calculations) to predict regioselectivity in cyclopropyl group addition .
Advanced: What strategies validate the purity of this compound for pharmacological studies?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) to quantify impurities (<0.1%) .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions .
- Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 66.55%, H: 4.10%, N: 10.35%) .
Advanced: How do solvent polarity and reaction time impact cyclopropane ring stability?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclopropane formation but may induce ring-opening in prolonged reactions .
- Kinetic monitoring : Use in-situ FTIR to detect ring strain release (peaks at 900–1000 cm) and optimize reaction times (typically 40–48 hours) .
- Quenching protocols : Rapidly cool reactions to –20°C to prevent retro-Diels-Alder decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
